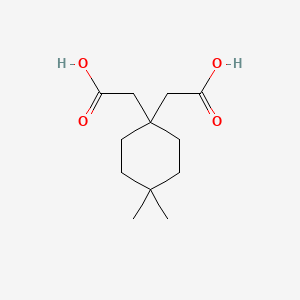
2,2'-(4,4-Dimethylcyclohexane-1,1-diyl)diacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(4,4-Dimethylcyclohexane-1,1-diyl)diacetic acid is an organic compound with the molecular formula C12H20O4 It is a derivative of cyclohexane, featuring two acetic acid groups attached to a dimethyl-substituted cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(4,4-Dimethylcyclohexane-1,1-diyl)diacetic acid typically involves the following steps:
Starting Material: The process begins with the preparation of 4,4-dimethylcyclohexanone.
Formation of Intermediate: The ketone undergoes a reaction with malonic acid in the presence of a base, such as sodium ethoxide, to form the corresponding diester.
Hydrolysis and Decarboxylation: The diester is then hydrolyzed to yield the diacid, followed by decarboxylation to produce the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
化学反应分析
Types of Reactions
2,2’-(4,4-Dimethylcyclohexane-1,1-diyl)diacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of esters, amides, or other substituted derivatives.
科学研究应用
2,2’-(4,4-Dimethylcyclohexane-1,1-diyl)diacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2,2’-(4,4-Dimethylcyclohexane-1,1-diyl)diacetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes involved in metabolic processes, influencing their activity and function.
Pathways Involved: It can modulate pathways related to inflammation, pain, and cellular signaling, leading to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
1,1-Cyclohexanediacetic acid: A similar compound with a cyclohexane ring and two acetic acid groups but without the dimethyl substitution.
2,2’-(Cyclohexane-1,1-diyl)diacetic acid: Another related compound with a cyclohexane ring and two acetic acid groups.
Uniqueness
2,2’-(4,4-Dimethylcyclohexane-1,1-diyl)diacetic acid is unique due to the presence of the dimethyl groups on the cyclohexane ring, which can influence its chemical reactivity and physical properties. This structural feature may enhance its stability and interaction with specific molecular targets, making it a valuable compound for various applications.
属性
CAS 编号 |
51111-28-5 |
|---|---|
分子式 |
C12H20O4 |
分子量 |
228.28 g/mol |
IUPAC 名称 |
2-[1-(carboxymethyl)-4,4-dimethylcyclohexyl]acetic acid |
InChI |
InChI=1S/C12H20O4/c1-11(2)3-5-12(6-4-11,7-9(13)14)8-10(15)16/h3-8H2,1-2H3,(H,13,14)(H,15,16) |
InChI 键 |
AYBICQCXGRPBLK-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC(CC1)(CC(=O)O)CC(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















